3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile

Description

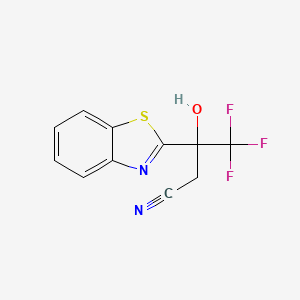

3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile is a synthetic organic compound characterized by a benzothiazole core linked to a trifluoromethyl-substituted hydroxybutanenitrile moiety. The benzothiazole group is a heterocyclic aromatic system with sulfur and nitrogen atoms, while the trifluoro and nitrile groups contribute to its electron-withdrawing properties.

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2OS/c12-11(13,14)10(17,5-6-15)9-16-7-3-1-2-4-8(7)18-9/h1-4,17H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTBKENXWAJCIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(CC#N)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form 1,3-benzothiazole

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. Advanced purification techniques, such as column chromatography or recrystallization, are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium cyanide (NaCN) and potassium fluoride (KF).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of nitriles or halides.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in organic synthesis.

Biology: Research has shown that derivatives of this compound exhibit biological activity, including antibacterial and antifungal properties. These properties make it a candidate for developing new pharmaceuticals.

Medicine: The compound's potential medicinal applications include its use as a precursor for drugs targeting various diseases. Its unique structure allows for the design of molecules with specific biological activities.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound's ability to bind to specific receptors or enzymes, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares key structural motifs with several biologically active molecules, as highlighted below:

AS601245

- Chemical Name: 1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile

- Key Features :

- Benzothiazole ring linked to an acetonitrile group.

- Pyrimidine and pyridine substituents enhance binding to kinase domains.

- Activity: AS601245 is a well-documented inhibitor of c-Jun N-terminal kinase (JNK), with IC₅₀ values in the nanomolar range .

- Comparison : Unlike the target compound, AS601245 includes a pyrimidine-pyridine extension, which likely improves its selectivity for JNK isoforms. The trifluoro-hydroxybutanenitrile group in the target may confer distinct electronic effects or metabolic stability.

Compound D (Cpd D)

- Chemical Name : (1,3-Benzothiazol-2-yl)carbamoyl(phenyl)methanesulfonic acid

- Key Features :

- Benzothiazole-carbamoyl hybrid with a sulfonic acid group.

- Activity : Reported as a low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitor .

- Comparison : The sulfonic acid group in Cpd D enhances solubility but may limit blood-brain barrier penetration. The target compound’s trifluoro and nitrile groups could improve lipophilicity and target engagement.

4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile

- Key Features: Trifluoromethylbenzonitrile core with an imidazolidinone-thioxo group. Molecular Weight: 385.4 g/mol .

- Comparison: The imidazolidinone ring in this compound contrasts with the hydroxybutanenitrile chain in the target molecule, which may alter binding kinetics or metabolic pathways.

Patent Examples (e.g., Example 1 and 24)

- Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid

- Example 24: Pyridine-pyridazine hybrid with benzothiazolylamino substituents .

- Comparison: These patented compounds emphasize the therapeutic relevance of benzothiazole-amino linkages. The target compound’s trifluoro-hydroxybutanenitrile moiety may offer steric or electronic advantages over carboxylic acid or pyridazine groups.

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

Benzothiazole as a Pharmacophore : The benzothiazole ring is a common feature in kinase and phosphatase inhibitors, likely due to its ability to engage in π-π stacking and hydrogen bonding .

Role of Trifluoromethyl Groups: The trifluoro substitution in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogues, as seen in other fluorinated drugs .

Nitrile Functionality : The nitrile group can act as a hydrogen bond acceptor or participate in covalent interactions with cysteine residues in enzyme active sites, a feature shared with AS601245 and patented compounds .

Biological Activity

3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The trifluoromethyl group and the hydroxybutanenitrile component contribute to its chemical reactivity and potential interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H7F3N2OS |

| Molecular Weight | 264.23 g/mol |

| CAS Number | [CAS Number not available] |

Antidiabetic Potential

Recent studies have investigated the antidiabetic properties of compounds related to benzothiazole derivatives. For instance, a study highlighted the α-amylase inhibitory activity of related benzothiazole compounds. The synthesized derivatives exhibited significant inhibition rates, suggesting potential applications in managing diabetes by regulating carbohydrate metabolism .

Antimicrobial Activity

Benzothiazole derivatives have been noted for their antimicrobial effects. In particular, compounds with similar structures have shown efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes critical for survival and replication, such as DNA gyrase and peptide deformylase.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary molecular docking studies suggest that it may bind effectively to α-amylase and other metabolic enzymes, thus modulating their activity .

Study 1: Inhibition of α-Amylase

A recent study focused on the synthesis of novel benzothiazole derivatives and their evaluation as α-amylase inhibitors. The most potent derivative demonstrated an inhibition rate of 87.5% at a concentration of 50 μg/mL, surpassing the positive control acarbose . This suggests that modifications in the structure can significantly enhance biological activity.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of benzothiazole derivatives against multidrug-resistant bacteria. The results indicated that certain compounds exhibited strong inhibitory effects on bacterial growth, supporting their potential use in developing new antibacterial agents.

Q & A

Q. What are the established synthetic routes for 3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile?

The synthesis typically involves condensation reactions between benzothiazole derivatives and fluorinated precursors. For example, intermediates like 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile can be synthesized using microwave-assisted methods to enhance reaction efficiency and yield . Key steps include protecting the hydroxyl group, introducing the trifluoromethyl moiety via nucleophilic substitution, and final nitrile formation. Characterization often employs NMR, FTIR, and mass spectrometry to confirm structural integrity.

Q. How is the compound structurally characterized in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELX is widely used to resolve the stereochemistry and confirm the spatial arrangement of the benzothiazole, trifluoro, and hydroxy groups. SHELXL refines high-resolution data, addressing challenges posed by fluorine atoms' strong scattering effects . Hydrogen bonding between the hydroxy group and nitrile moiety is a critical feature often revealed in these studies.

Q. What preliminary biological activities have been reported for this compound?

Pharmacological screens indicate potential enzyme inhibition, particularly against kinases (e.g., JNK) and low-molecular-weight protein tyrosine phosphatases (LMWPTPs), with IC₅₀ values in the micromolar range . Antimicrobial assays against Gram-positive bacteria also show moderate activity, though results vary depending on substituent patterns on the benzothiazole ring .

Advanced Research Questions

Q. How do structural modifications influence biological activity and selectivity?

Structure-activity relationship (SAR) studies reveal that:

- The trifluoro group enhances metabolic stability and membrane permeability due to its lipophilic nature.

- Hydroxy group substitution (e.g., methylation) reduces hydrogen-bonding interactions, diminishing kinase inhibition but improving oral bioavailability.

- Benzothiazole ring substitution at the 6-position with electron-withdrawing groups (e.g., nitro) increases antibacterial potency . QSAR modeling further correlates steric and electronic parameters with activity, guiding rational design .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

The trifluoro moiety introduces strong anisotropic displacement parameters, complicating electron density maps. SHELXL's robust refinement algorithms, combined with high-resolution data (≤1.0 Å), mitigate these issues . Twinning or disorder in the hydroxybutanenitrile chain may require alternative space group assignments or restraints on bond lengths/angles.

Q. How can contradictions in pharmacological data across studies be resolved?

Discrepancies in IC₅₀ values or efficacy often stem from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native).

- Compound purity : HPLC-MS validation is critical; impurities >2% can skew results .

- Solubility : Use of DMSO vs. aqueous buffers affects bioavailability in cellular assays. Meta-analyses comparing standardized protocols are recommended .

Q. Which computational methods effectively predict reactivity and binding modes?

- Molecular docking (AutoDock Vina) identifies potential binding pockets in JNK isoforms, with the benzothiazole ring occupying hydrophobic clefts .

- DFT calculations (B3LYP/6-31G*) model the nitrile group's nucleophilic reactivity, predicting sites for derivatization .

- MD simulations (GROMACS) assess stability in aqueous environments, highlighting the trifluoro group's role in reducing desolvation penalties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.